molecular formula C20H17ClN2O4 B2630598 3-(3-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one CAS No. 2034575-26-1

3-(3-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2630598
CAS No.: 2034575-26-1
M. Wt: 384.82
InChI Key: MDYGUHPZVJRPPF-UHFFFAOYSA-N
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Description

3-(3-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C20H17ClN2O4 and its molecular weight is 384.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • The synthesis of chromene derivatives, including reactions involving piperidine, has been extensively studied, contributing to the development of novel compounds with potential biological activities. For example, the synthesis of 3-[5-(Morpholinomethyl/Piperidinomethyl/Pyrrolidinemethyl) -1,2,4-oxadiazol-3-yl]-4H-chromones illustrates the versatility of chromene chemistry in generating bioactive molecules (Rao et al., 2014). Similarly, the reaction of polyhaloalkyl-substituted chromones with salicylaldehydes in the presence of piperidine to produce fused 2H-chromenes showcases a novel annulation reaction for constructing complex chromene structures (Sosnovskikh et al., 2006).

Potential Biological Activities

  • Chromene derivatives have been evaluated for their anticancer activity, with some compounds showing promise against various cancer cell lines. For instance, a study demonstrated that certain pyrano[3,2-c]chromene derivatives induce cell cycle arrest and apoptosis in cancer cells, highlighting their potential as anticancer agents (El-Agrody et al., 2020).

Chemical Properties and Molecular Docking

  • The chemical and physical properties of chromene derivatives, along with molecular docking studies, have been explored to understand their interactions with biological targets. For example, the synthesis, estrogen receptor binding affinity, and molecular docking of pyrimidine-piperazine-chromene conjugates provide insights into their mechanism of action and potential therapeutic applications (Parveen et al., 2017).

Properties

IUPAC Name

3-[3-(3-chloropyridin-4-yl)oxypiperidine-1-carbonyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4/c21-16-11-22-8-7-18(16)26-14-5-3-9-23(12-14)19(24)15-10-13-4-1-2-6-17(13)27-20(15)25/h1-2,4,6-8,10-11,14H,3,5,9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYGUHPZVJRPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3OC2=O)OC4=C(C=NC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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